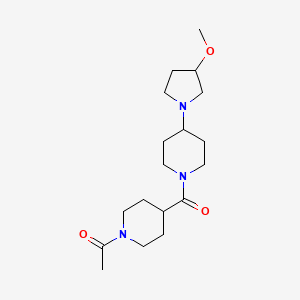

1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one

描述

This compound is a structurally complex molecule featuring a piperidine-pyrrolidine hybrid scaffold with a 3-methoxypyrrolidinyl substituent and a 1-ethanone terminal group. Its design integrates multiple heterocyclic motifs, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding affinity.

Key structural features:

- 3-Methoxypyrrolidinyl moiety: May improve solubility and metabolic stability.

- Ethanone terminus: Often serves as a bioisostere for carbonyl-containing pharmacophores.

属性

IUPAC Name |

1-[4-[4-(3-methoxypyrrolidin-1-yl)piperidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N3O3/c1-14(22)19-8-3-15(4-9-19)18(23)20-10-5-16(6-11-20)21-12-7-17(13-21)24-2/h15-17H,3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNHEGBFTKIPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3CCC(C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the methoxypyrrolidine intermediate, which is then reacted with a piperidine derivative. The key steps include:

Formation of Methoxypyrrolidine: This can be achieved by reacting 3-methoxypyrrolidine with suitable reagents under controlled conditions.

Coupling with Piperidine: The methoxypyrrolidine is then coupled with a piperidine derivative using a carbonylating agent to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as:

Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity, ensuring a higher purity of the final product.

化学反应分析

Types of Reactions

1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Pharmacological Applications

- Tyrosine Kinase Inhibition

- Antiviral Activity

-

Neuropharmacological Effects

- Research indicates that compounds with similar structures exhibit neuroprotective effects and may be beneficial in treating neurodegenerative disorders. The presence of the methoxypyrrolidine group could enhance blood-brain barrier permeability, making it a candidate for central nervous system applications .

Synthesis and Optimization

The synthesis of 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one can be achieved through multicomponent reactions (MCRs), particularly using Ugi reactions to create complex libraries of piperidine derivatives. These methods allow for rapid generation and screening of compounds for desired biological activities .

Case Study 1: BTK Inhibition

A study on the structure-activity relationship (SAR) of piperidine derivatives indicated that modifications at the piperidine rings significantly impact BTK inhibition potency. The compound demonstrated promising results in preclinical models, warranting further development as a therapeutic agent for hematological malignancies.

Case Study 2: Antiviral Screening

In antiviral assays against SARS-CoV-2, derivatives similar to this compound were evaluated for their ability to inhibit viral replication. Results showed effective inhibition at micromolar concentrations, highlighting the potential of this class of compounds in antiviral drug development .

作用机制

The mechanism of action of 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs from the evidence:

Structural-Activity Relationship (SAR) Insights:

Substituent Effects: Phenoxyalkyl groups (e.g., QD10) enhance receptor binding via hydrophobic interactions . Methoxy groups (e.g., 3-methoxypyrrolidinyl) may reduce metabolic degradation compared to unmethylated analogs . Thiazole/pyridine hybrids (e.g., 6f) show moderate anthelmintic activity but require optimization for potency .

Pharmacokinetics :

- Compounds with bulky substituents (e.g., adamantyl in 6e) show reduced solubility but increased target residence time .

Key Research Findings

- Antioxidant and Receptor Modulation : QD10 and analogs demonstrate dual H3 receptor antagonism and radical scavenging, making them candidates for neurodegenerative diseases .

- Antiviral Potential: T7S binds covalently to COVID-19 Mpro (Cys145), though its efficacy (−6.31 kcal/mol) is moderate compared to clinical inhibitors like Paxlovid (−7.8 kcal/mol) .

- Safety Profiles : Brominated analogs (e.g., 1-(4-(bromomethyl)piperidin-1-yl)ethan-1-one) require careful handling due to reactivity and toxicity risks .

Notes

- Limitations : The target compound lacks direct experimental data; inferences are drawn from structural analogs.

- Synthetic Challenges : Multi-step synthesis of piperidine-pyrrolidine hybrids (e.g., ) often requires protecting-group strategies and rigorous purification .

- Future Directions : Computational modeling (e.g., molecular docking) is recommended to predict the target compound’s affinity for enzymes like 11β-HSD1 or H3 receptors.

生物活性

The compound 1-(4-(4-(3-Methoxypyrrolidin-1-yl)piperidine-1-carbonyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives and features a unique combination of piperidine and pyrrolidine moieties linked by a carbonyl group. Its molecular formula is , with a molecular weight of approximately 342.47 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.47 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The presence of the methoxypyrrolidine moiety may enhance its affinity for certain receptors, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Effects

Research indicates that compounds similar to This compound exhibit a range of pharmacological effects:

- CNS Activity : Many piperidine derivatives are known for their central nervous system (CNS) effects, including anxiolytic and antidepressant properties.

- Anticancer Potential : Some studies suggest that related compounds may act as photosensitizers in cancer treatment, enhancing the effectiveness of photodynamic therapy.

- Hypoxia Inhibition : This compound has been identified as a potential hypoxia inhibitor, which could be beneficial in conditions where oxygen supply is compromised.

Study on Hypoxia Inhibition

In a recent study, researchers synthesized a series of piperidine derivatives to evaluate their efficacy as hypoxia inhibitors. The results indicated that certain structural modifications, including the incorporation of the methoxypyrrolidine group, significantly enhanced the compounds' potency against hypoxic conditions. The study utilized both in vitro and in vivo models to assess biological activity, demonstrating robust engagement with target pathways related to oxygen metabolism.

CNS Activity Assessment

A pharmacological assessment was conducted using animal models to evaluate the CNS effects of related piperidine compounds. The findings suggested that these compounds exhibited anxiolytic effects, with significant reductions in anxiety-like behaviors observed in treated subjects compared to controls. The mechanism was hypothesized to involve modulation of neurotransmitter systems such as serotonin and dopamine .

常见问题

Basic: What are the key structural features of this compound, and how do they influence its bioactivity?

The compound contains a 3-methoxypyrrolidine moiety, a piperidine-carbonyl linker, and a piperidin-1-yl-ethanone group. These features contribute to its conformational flexibility, hydrogen-bonding capacity, and interactions with biological targets like enzymes or receptors. For example, the methoxy group enhances lipophilicity, potentially improving membrane permeability, while the carbonyl group may facilitate binding to catalytic sites via dipole interactions .

Structural Comparison Table (Adapted from ):

| Feature | Role in Bioactivity |

|---|---|

| Methoxypyrrolidine | Modulates solubility and target affinity |

| Piperidine-carbonyl | Stabilizes binding via H-bonding |

| Ethanone group | Influences metabolic stability |

Advanced: How can multi-step synthesis protocols be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Use polar aprotic solvents (e.g., DMF, THF) to enhance reaction homogeneity .

- Catalyst tuning : Employ palladium catalysts for coupling steps or sodium hydride for deprotonation .

- Temperature control : Maintain sub-ambient temperatures during sensitive steps (e.g., acylation) to minimize side reactions .

- Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for challenging separations .

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks (e.g., distinguishing piperidine resonances at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (~1700 cm) and methoxy C-O bonds (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight within 3 ppm error .

Advanced: How can stability issues (e.g., hydrolysis) be mitigated during in vitro assays?

- Buffer selection : Use phosphate-buffered saline (PBS) at pH 7.4 to minimize acidic/basic degradation .

- Lyophilization : Store the compound as a lyophilized powder to prevent hydrolysis .

- Light protection : Amber vials reduce photodegradation risks, especially for ketone-containing structures .

Basic: Which solvents and catalysts are typically employed in its synthesis?

- Solvents : Dichloromethane (DCM) for acylations, tetrahydrofuran (THF) for Grignard reactions .

- Catalysts : Sodium hydride (deprotonation), palladium on carbon (cross-coupling), and triethylamine (base for acid scavenging) .

Advanced: How can contradictions in reported biological activities be resolved?

- Structural analogs : Compare bioactivity data from compounds with incremental modifications (e.g., substituent changes on the pyrrolidine ring). For example, fluorophenyl analogs may show enhanced kinase inhibition versus chlorophenyl derivatives .

- Assay standardization : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to isolate structural effects from methodological variability .

Advanced: What computational methods predict target interactions and pharmacokinetics?

- Molecular docking : Use software like AutoDock Vina with PubChem-derived 3D structures (e.g., InChIKey PJXBDANPADLCOZ-UHFFFAOYSA-N) to model binding to kinases or GPCRs .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions based on methoxy and piperidine groups .

Basic: What are common impurities, and how are they characterized?

- Byproducts : Unreacted intermediates (e.g., residual piperidine derivatives) identified via LC-MS.

- Degradation products : Hydrolyzed ketones detected by H NMR (disappearance of acetyl peak at δ 2.1 ppm) .

Advanced: How does stereochemistry impact pharmacological profiles?

- Chiral centers : The 3-methoxypyrrolidine’s stereochemistry (R/S) affects binding to enantioselective targets. X-ray crystallography (e.g., CCDC data from ) resolves absolute configurations and guides enantiomer-specific synthesis .

Basic: What safety precautions are essential during handling?

- PPE : Nitrile gloves and lab coats to prevent dermal exposure .

- Ventilation : Fume hoods for volatile solvents (e.g., DCM) .

- Spill management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。